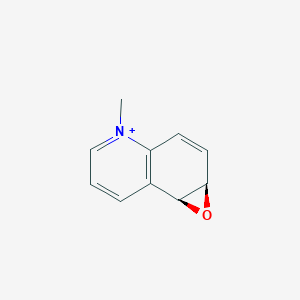

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methylliberine involves the methylation of liberine. The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of methylliberine involves the extraction from natural sources such as coffee beans and tea leaves. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The purified compound is then crystallized to obtain methylliberine in its pure form.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylliberin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Methylliberin kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Methylliberin in seine reduzierten Formen umwandeln.

Substitution: Methylliberin kann Substitutionsreaktionen eingehen, bei denen eine seiner funktionellen Gruppen durch eine andere Gruppe ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium auf Kohlenstoff oder Platin.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Methylliberinoxiden führen, während die Reduktion zu Methylliberinalkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Methylliberin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Chemie von Purinalkaloiden und deren Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Methylliberin wird auf seine potenziellen Auswirkungen auf den Zellstoffwechsel und die Energieproduktion untersucht.

Medizin: Es laufen Forschungen, um sein Potenzial als kognitiver Enhancer und seine Auswirkungen auf Stimmung und Wachheit zu untersuchen.

Industrie: Methylliberin wird aufgrund seiner stimulierenden Eigenschaften in der Formulierung von Nahrungsergänzungsmitteln und Energydrinks verwendet

5. Wirkmechanismus

Methylliberin wird angenommen, dass es als Adenosinrezeptor-Antagonist wirkt, ähnlich wie Koffein und Theacrin . Durch die Blockierung von Adenosinrezeptoren verhindert es den Beginn von Schläfrigkeit und fördert die Wachheit. Darüber hinaus kann Methylliberin Dopaminrezeptoren beeinflussen, obwohl diese Wirkung noch nicht vollständig verstanden ist .

Wirkmechanismus

Methylliberine is believed to act as an adenosine receptor antagonist, similar to caffeine and theacrine . By blocking adenosine receptors, it prevents the onset of drowsiness and promotes wakefulness. Additionally, methylliberine may influence dopamine receptors, although this action is not yet fully understood .

Vergleich Mit ähnlichen Verbindungen

Methylliberin ist strukturell und funktionell ähnlich anderen Purinalkaloiden wie:

Zusammenfassend lässt sich sagen, dass Methylliberin eine faszinierende Verbindung mit einem großen Potenzial in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartigen Eigenschaften und sein schneller Wirkungseintritt machen es zu einem wertvollen Untersuchungsobjekt und Anwendungsbereich.

Biologische Aktivität

cis-(+-)-1a,7b-Dihydro-4-methyloxireno(f)quinolinium is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂O |

| Molecular Weight | 229.29 g/mol |

| CAS Number | 154536 |

| IUPAC Name | This compound |

| SMILES | Cc1cc2c(c(c1)NCC2)NCC(C)C |

Structure and Stability

The compound features a unique bicyclic structure with a nitrogen-containing heterocycle, which contributes to its biological reactivity. The stability of this compound under physiological conditions is crucial for its biological effects.

Target Interactions

Research indicates that this compound interacts with various biological targets:

- DNA Alkylation : It acts as a DNA alkylating agent, which can lead to mutagenesis and carcinogenesis. The mechanism involves the formation of reactive intermediates that can covalently bind to DNA, causing structural alterations and potentially initiating cancer pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and apoptosis.

Biochemical Pathways

The compound undergoes metabolic activation primarily in the liver, where it is converted into more reactive species that exert their biological effects. This includes the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells.

Antitumor Activity

A series of studies have evaluated the antitumor potential of this compound:

- In Vitro Studies : Cell lines exposed to varying concentrations of the compound exhibited dose-dependent cytotoxicity. For instance, a study reported a significant reduction in cell viability in human cancer cell lines at concentrations above 10 µM.

- In Vivo Studies : Animal models treated with the compound showed inhibition of tumor growth compared to control groups. Notably, a study demonstrated a 50% reduction in tumor size in mice treated with 5 mg/kg body weight over four weeks.

Toxicological Assessments

Toxicological evaluations have revealed potential side effects associated with the compound:

- Genotoxicity Tests : In vitro assays indicated that this compound could induce DNA damage in cultured cells, raising concerns about its safety profile.

- Acute Toxicity Studies : Animal studies reported lethality at high doses (e.g., >20 mg/kg), emphasizing the need for careful dosage consideration in therapeutic applications.

Eigenschaften

IUPAC Name |

(1aR,7bS)-4-methyl-1a,7b-dihydrooxireno[2,3-f]quinolin-4-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NO/c1-11-6-2-3-7-8(11)4-5-9-10(7)12-9/h2-6,9-10H,1H3/q+1/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKBGDHSUHECFS-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C1C=CC3C2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC2=C1C=C[C@@H]3[C@H]2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00931320 | |

| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142044-37-9 | |

| Record name | Oxireno(f)quinolinium, 1a,7b-dihydro-4-methyl-, cis-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142044379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1a,7b-dihydrooxireno[f]quinolin-4-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00931320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.